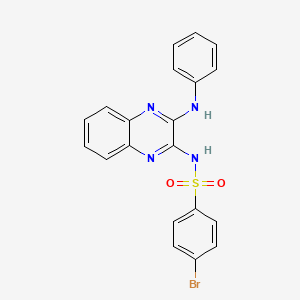
2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate, also known as BPOE, is a chemical compound with potential applications in scientific research. BPOE belongs to the class of compounds known as esters, which are widely used in organic synthesis due to their reactivity and versatility. In
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate has been investigated as a potential inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. Inhibition of DHODH has been shown to have therapeutic potential in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate as a DHODH inhibitor involves binding to the active site of the enzyme and preventing the conversion of dihydroorotate to orotate. This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, cell proliferation is inhibited, leading to potential therapeutic effects in diseases characterized by abnormal cell growth.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate has been shown to have potent inhibitory activity against DHODH, with IC50 values in the low micromolar range. In addition, 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate has been shown to have good selectivity for DHODH over other enzymes involved in pyrimidine biosynthesis. 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate has also been shown to have good pharmacokinetic properties, with high bioavailability and good metabolic stability.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize in high yields, and it has good pharmacokinetic properties. In addition, 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate has been shown to have potent inhibitory activity against DHODH, making it a promising compound for further investigation. However, there are also limitations to the use of 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate in lab experiments. For example, it may not be selective enough for certain applications, and it may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate. One potential direction is to investigate its therapeutic potential in various diseases, particularly those characterized by abnormal cell growth. Another potential direction is to explore its selectivity for DHODH over other enzymes involved in pyrimidine biosynthesis. Additionally, further investigation of the mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate could lead to the development of more potent and selective inhibitors of DHODH. Finally, the use of 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate can be synthesized by reacting 1-ethylcyclohexanecarboxylic acid with 4-bromobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting intermediate is then treated with ethyl chloroformate to yield 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate. This method has been described in the literature and has been used to synthesize 2-(4-bromophenyl)-2-oxoethyl 1-ethylcyclohexanecarboxylate in high yields.
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrO3/c1-2-17(10-4-3-5-11-17)16(20)21-12-15(19)13-6-8-14(18)9-7-13/h6-9H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKDLKYCFSYYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

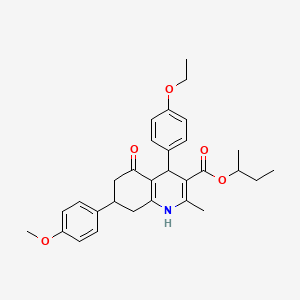
![3-{5-(2-thienyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5222750.png)
![2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide](/img/structure/B5222757.png)
![7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5222775.png)
![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222777.png)
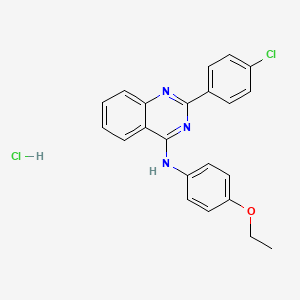
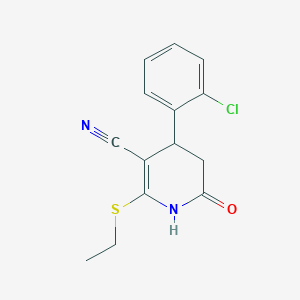
![1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5222794.png)
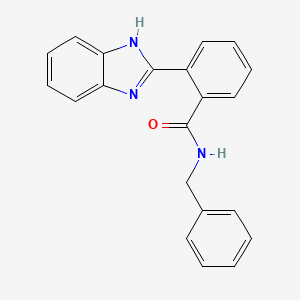
![dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5222806.png)
![ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B5222818.png)
![methyl {3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5222828.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5222838.png)
